4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one CAS number
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one CAS number
An In-Depth Technical Guide to 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 935681-01-9) for Advanced Pharmaceutical Research
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Halogenated organic compounds, in particular, have proven to be indispensable tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The indanone core, a bicyclic ketone, represents a privileged scaffold found in numerous biologically active molecules. This guide focuses on a specific, high-value derivative: 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one.
The dual halogenation on the aromatic ring of this compound is not a trivial feature. The fluorine atom is a well-established bioisostere for hydrogen but can significantly alter properties such as metabolic stability, pKa, and binding affinity by virtue of its high electronegativity.[1] Simultaneously, the bromine atom serves as a versatile synthetic handle, providing a reactive site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This unique combination makes 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one a powerful intermediate for constructing libraries of complex molecules for structure-activity relationship (SAR) studies, particularly in the pursuit of targeted therapies like kinase inhibitors.[2][3]
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing comprehensive insights into the synthesis, properties, applications, and handling of this key chemical entity.
Core Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible research. The definitive identifier for this compound is its CAS number. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 935681-01-9 | [4][5] |
| Synonyms | 4-bromo-5-fluoro-1-indanone | |
| Molecular Formula | C₉H₆BrFO | [4] |
| Molecular Weight | 229.05 g/mol | [4] |
| Appearance | Typically an off-white to white solid | N/A |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Low solubility in water. | N/A |
Synthesis Pathway and Mechanistic Rationale
The synthesis of substituted indanones often relies on an intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropanoic acid derivative. This classic and robust method ensures high regioselectivity for the cyclization, driven by the formation of a stable five-membered ring.
A plausible and field-proven approach for synthesizing 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one begins with a commercially available substituted propanoic acid. The causality for this choice lies in its direct structural correspondence to the target molecule, simplifying the synthetic challenge to a single, high-yielding cyclization step.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-bromo-5-fluoro-1-indanone.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous 4-bromo-1-indanones.[6]
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Step 1: Acyl Chloride Formation (Activation)
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To a solution of 3-(2-bromo-3-fluorophenyl)propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.4 M), add thionyl chloride (2.5 equiv).
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Causality: The carboxylic acid is converted to a more reactive acyl chloride. Thionyl chloride is chosen for its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying workup.
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Reflux the mixture for 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
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Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
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Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
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Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.65 equiv) in a separate flask with anhydrous DCM.
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Causality: AlCl₃ is a potent Lewis acid that coordinates to the acyl chloride, increasing its electrophilicity and facilitating the intramolecular attack on the electron-rich aromatic ring to form the ketone.
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Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature below 25°C with an ice bath.
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Stir the reaction at room temperature for 3 hours. Monitor progress by TLC/LC-MS.
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Trustworthiness: The self-validating nature of this step is confirmed by the near-complete conversion to a single, less polar product (as seen on TLC) with the expected mass in LC-MS analysis.
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Step 3: Workup and Purification
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Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
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Causality: The acidic water hydrolyzes and deactivates the aluminum catalyst and dissolves aluminum salts.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one as a solid.
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Application in Medicinal Chemistry: A Versatile Scaffold for SAR
The true value of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one lies in its potential as a versatile starting point for generating diverse libraries of compounds for SAR studies.[2] Its structure contains two key modification points: the bromine atom on the aromatic ring and the ketone on the five-membered ring.
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The Bromine Handle : The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amine, etc.) at the 4-position, enabling a thorough exploration of the chemical space around the core scaffold.
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The Ketone Functionality : The ketone can be reduced to an alcohol, which can be further functionalized, or it can serve as a point for nucleophilic additions or reductive amination to introduce diversity into the five-membered ring.
This strategic functionalization is critical in fields like kinase inhibitor development, where precise interactions with the ATP binding pocket are required for potency and selectivity.[3]
Logical Workflow for SAR Library Generation
Caption: SAR exploration from the 4-bromo-5-fluoro-1-indanone core.
Analytical Characterization and Data
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data presented below are predicted values based on the structure and spectral data from analogous compounds.[3]
| Analysis Method | Expected Observations |
| ¹H NMR | Aromatic region: Two doublets or doublet of doublets, showing coupling to each other and to the fluorine atom. Aliphatic region: Two multiplets (triplet-like) around 2.6-3.1 ppm, corresponding to the two CH₂ groups of the five-membered ring. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around 200 ppm. Aromatic carbons showing C-F and C-Br coupling. Two aliphatic carbon signals. |
| Mass Spec (HRMS) | A characteristic isotopic pattern for bromine ([M+H]⁺ and [M+2+H]⁺ in ~1:1 ratio). The exact mass should correspond to the molecular formula C₉H₇BrFO⁺. |
Safety, Handling, and Storage
As a halogenated organic compound, 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one requires careful handling. While a specific SDS is not publicly available, data from structurally similar compounds provide a reliable guide to its potential hazards.[7][8][9]
GHS Hazard Information (Anticipated)
| Pictogram | Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[9] | |
| Skin Irritation | H315: Causes skin irritation[9] | |
| Eye Irritation | H319: Causes serious eye irritation[9] | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[9] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
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Personal Protective Equipment :
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Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10] Store away from strong oxidizing agents.
Conclusion
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is more than a simple chemical; it is a strategically designed building block for advanced pharmaceutical research. Its indanone core provides a proven biological scaffold, while the orthogonal reactivity of its bromine and ketone functionalities offers medicinal chemists a powerful platform for systematic SAR exploration. The fluorine substituent further enhances its potential by providing a means to fine-tune metabolic and binding properties. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.
References
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ChemWhat. 4-BROMO-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-ONE CAS#: 935681-01-9. [Link]
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D-L-S. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]
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PubChem. 4-Bromo-5-fluoro-2-iodoaniline. [Link]
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National Center for Biotechnology Information. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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J. Med. Chem. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
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